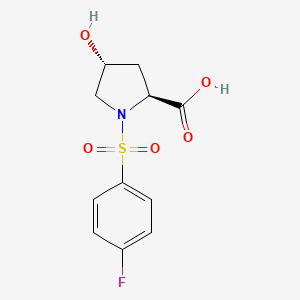

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a 4-fluorobenzenesulfonyl moiety. Its unique stereochemistry and functional groups make it a valuable molecule for various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like osmium tetroxide or through catalytic hydrogenation.

Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted sulfonyl derivatives.

科学研究应用

Chemistry

In chemistry, (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is of particular importance.

作用机制

The mechanism of action of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

相似化合物的比较

Similar Compounds

- (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-1-(4-methylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-1-(4-nitrobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom in the sulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Fluorine’s electronegativity and small size allow it to form strong interactions with biological targets, often enhancing the compound’s potency and selectivity.

生物活性

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes treatment and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₈FNO₄S

- Molecular Weight : 233.23 g/mol

- CAS Number : 349-88-2

The presence of a fluorobenzenesulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of GLP-1, which plays a crucial role in glucose metabolism and insulin secretion, thereby providing therapeutic benefits in type 2 diabetes management.

Key Findings on DPP-IV Inhibition

- Inhibition Potency : The compound exhibits an IC₅₀ value of approximately 5.34 nM against DPP-IV, indicating high potency in inhibiting this enzyme .

- Selectivity : It shows significant selectivity against related peptidases such as DPP-8 and DPP-9, with selectivity ratios exceeding 600-fold .

Biological Activity in Cancer Models

Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against COLO201 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The compound induced cell cycle arrest in specific phases depending on the concentration used .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Proliferation Index (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| COLO201 | 10 | 35 | G2/M |

| MDA-MB-231 | 30 | Decreased | G0/G1 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies conducted in animal models indicate favorable absorption and distribution characteristics for this compound. A single oral dose resulted in significant inhibition of plasma DPP-IV activity and improved glucose tolerance in Zucker fatty rats .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving Zucker rats, administration of the compound led to a marked increase in active GLP-1 levels and improved insulin secretion during glucose tolerance tests .

- Oncological Applications : A study reported that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast cancer, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics .

属性

IUPAC Name |

(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGDLFTYNVSOS-SCZZXKLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。